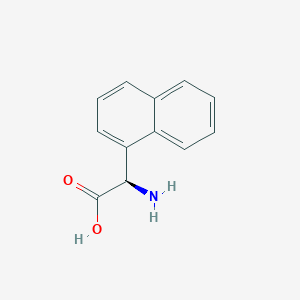

(R)-2-Amino-2-(naphthalen-1-yl)acetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-naphthalen-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDZHZMVNQDLCM-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-2-Amino-2-(naphthalen-1-yl)acetic Acid

Authored by: Your Senior Application Scientist

Foreword: The Significance of Chiral α-Amino Acids in Modern Drug Discovery

(R)-2-Amino-2-(naphthalen-1-yl)acetic acid, a non-proteinogenic α-amino acid, represents a critical structural motif in medicinal chemistry. Its unique naphthyl group imparts specific steric and electronic properties, making it a valuable building block in the design of novel therapeutics, particularly in the development of anti-inflammatory and analgesic agents.[1] The stereochemistry at the α-carbon is paramount, as biological systems are exquisitely chiral, and often only one enantiomer of a chiral molecule elicits the desired pharmacological effect.[2] This guide provides a comprehensive overview of the synthetic pathways to obtain the enantiomerically pure (R)-isomer, intended for researchers, scientists, and drug development professionals. We will delve into both classical and modern synthetic strategies, emphasizing the rationale behind methodological choices and providing detailed experimental frameworks.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals several viable synthetic disconnections. The primary challenge lies in the stereoselective formation of the C-N and C-C bonds at the chiral center.

Caption: Retrosynthetic pathways for this compound.

This analysis highlights three primary strategies that will be explored in this guide:

-

Racemic Synthesis followed by Chiral Resolution: A classical and robust approach involving the synthesis of the racemic mixture and subsequent separation of the enantiomers.

-

Asymmetric Synthesis: The direct formation of the desired (R)-enantiomer using chiral auxiliaries, catalysts, or reagents.

-

Biocatalytic Synthesis: The use of enzymes to catalyze the enantioselective synthesis, offering high specificity and mild reaction conditions.

The Strecker Synthesis: A Foundational Approach to Racemic α-Amino Acids

The Strecker synthesis, first reported in 1850, remains a cornerstone of α-amino acid synthesis due to its simplicity and the ready availability of starting materials.[3][4] This two-step, one-pot reaction involves the treatment of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[3][5][6]

Mechanism of the Strecker Synthesis

The reaction proceeds through the initial formation of an imine from naphthalene-1-carbaldehyde and ammonia. Subsequent nucleophilic attack of the cyanide ion on the imine carbon forms an α-aminonitrile.[7] The final step involves the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic or basic conditions, to yield the racemic α-amino acid.[3]

Caption: The reaction pathway of the Strecker synthesis.

Experimental Protocol: Synthesis of Racemic 2-Amino-2-(naphthalen-1-yl)acetic acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Naphthalene-1-carbaldehyde | 156.18 | 15.6 g | 0.1 |

| Ammonium Chloride (NH4Cl) | 53.49 | 5.88 g | 0.11 |

| Sodium Cyanide (NaCN) | 49.01 | 5.39 g | 0.11 |

| Hydrochloric Acid (HCl) | 36.46 | As needed | - |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| Water | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

-

Formation of the α-Aminonitrile: In a well-ventilated fume hood, a solution of ammonium chloride (5.88 g, 0.11 mol) in water (40 mL) is added to a stirred solution of naphthalene-1-carbaldehyde (15.6 g, 0.1 mol) in methanol (100 mL). To this mixture, a solution of sodium cyanide (5.39 g, 0.11 mol) in water (20 mL) is added dropwise at 0-5 °C. The reaction is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with cold water, and dried to yield the α-aminonitrile.

-

Hydrolysis to the Amino Acid: The crude α-aminonitrile is suspended in concentrated hydrochloric acid (100 mL) and heated to reflux for 6 hours. The solution is then cooled to room temperature and the excess HCl is removed under reduced pressure. The residue is dissolved in a minimum amount of water and the pH is adjusted to the isoelectric point (around pH 6) with a solution of sodium hydroxide. The precipitated racemic 2-amino-2-(naphthalen-1-yl)acetic acid is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Chiral Resolution: Isolating the (R)-Enantiomer

With the racemic mixture in hand, the next critical step is the separation of the enantiomers. Chiral resolution is a widely used technique for this purpose.[8] This can be achieved through several methods, including diastereomeric salt formation with a chiral resolving agent or enzymatic resolution.

Diastereomeric Salt Formation

This method involves reacting the racemic amino acid with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent removal of the resolving agent yields the enantiomerically pure amino acid.

Commonly Used Chiral Resolving Agents:

| Resolving Agent | Type |

| (R)-(-)-Mandelic Acid | Chiral Acid |

| (1R)-(-)-10-Camphorsulfonic acid | Chiral Acid |

| Brucine | Chiral Base |

| (R)-(+)-α-Methylbenzylamine | Chiral Base |

Enzymatic Resolution

Enzymatic resolution offers a highly selective alternative. Enzymes such as lipases or acylases can selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For example, the racemic amino acid can be N-acylated, and then an acylase can be used to selectively deacylate the (R)-enantiomer. The resulting free (R)-amino acid can then be separated from the acylated (S)-amino acid based on differences in their solubility or chromatographic behavior.

Asymmetric Synthesis: The Direct Route to Enantiopurity

Asymmetric synthesis aims to directly produce the desired enantiomer in high enantiomeric excess (ee), thereby avoiding the often-inefficient resolution step.[9] Several powerful strategies have been developed for the enantioselective synthesis of α-amino acids.[10]

Chiral Auxiliary-Mediated Synthesis

In this approach, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[11] For the synthesis of this compound, a chiral glycine enolate equivalent can be alkylated with a naphthalen-1-ylmethyl halide. The chiral auxiliary is then cleaved to afford the desired product.

Caption: Asymmetric synthesis using a chiral auxiliary.

Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) is a powerful tool for the enantioselective alkylation of glycine Schiff bases.[12][13] In this method, a chiral phase-transfer catalyst, often derived from Cinchona alkaloids, facilitates the transfer of the glycine enolate from the aqueous phase to the organic phase where it reacts with the electrophile (naphthalen-1-ylmethyl bromide). The chiral environment provided by the catalyst directs the alkylation to favor the formation of one enantiomer.

Key Components of Asymmetric PTC:

| Component | Role | Example |

| Glycine Schiff Base | Pro-nucleophile | Benzophenone imine of glycine tert-butyl ester |

| Electrophile | Alkylating agent | Naphthalen-1-ylmethyl bromide |

| Chiral PTC | Enantioselective catalyst | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide |

| Base | Deprotonation | Aqueous potassium hydroxide |

| Solvent System | Biphasic | Toluene/Water |

Biocatalysis: The Green and Efficient Pathway

Biocatalysis has emerged as a highly attractive method for the synthesis of chiral compounds due to its exceptional selectivity, mild reaction conditions, and environmental compatibility.[14] Transaminases (TAs) are particularly well-suited for the asymmetric synthesis of α-amino acids.

Transaminase-Mediated Asymmetric Amination

Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a keto acid acceptor. For the synthesis of this compound, the corresponding α-keto acid, 2-oxo-2-(naphthalen-1-yl)acetic acid, can be used as the substrate. The choice of a specific (R)-selective transaminase is crucial for achieving high enantiomeric excess of the desired product.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. Strecker Synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. A general, catalytic, and enantioselective synthesis of α-amino acids [organic-chemistry.org]

- 10. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Sci-Hub. Asymmetric synthesis of uncommon α-amino acids by diastereoselective alkylations of a chiral glycine equivalent / Tetrahedron: Asymmetry, 1996 [sci-hub.st]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

(R)-2-Amino-2-(naphthalen-1-yl)acetic acid chemical properties

An In-Depth Technical Guide to (R)-2-Amino-2-(naphthalen-1-yl)acetic Acid

Foreword: The Strategic Value of Chiral Naphthalene Scaffolds

In the landscape of modern drug discovery and materials science, the demand for structurally unique and stereochemically defined building blocks is insatiable. Among these, non-proteinogenic amino acids represent a cornerstone for constructing novel molecular architectures with tailored biological activity and material properties. This compound, a chiral α-amino acid featuring a bulky, lipophilic naphthalene moiety, emerges as a scaffold of significant interest. Its rigid structure and defined stereochemistry offer a powerful tool for medicinal chemists to probe receptor binding pockets and for materials scientists to design polymers with enhanced thermal and mechanical stability.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, grounded in established scientific principles for researchers and developers.

Core Physicochemical & Structural Properties

This compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. This duality governs its solubility and behavior in different pH environments.[2] The presence of the large, aromatic naphthalene ring system significantly influences its physical properties, imparting increased stability and lipophilicity compared to simpler amino acids like glycine or alanine.[1][3]

Key Property Data

The fundamental properties of this compound are summarized below. It is critical to note that while some data are from experimental measurements, others, such as pKa and LogP, are often computationally predicted and serve as valuable estimations for experimental design.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-2-(naphthalen-1-yl)acetic acid | PubChem |

| Synonyms | (R)-Amino(1-naphthyl)acetic acid | PubChem[4] |

| CAS Number | 97611-60-4 (for racemate) | Chem-Impex[1] |

| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[4] |

| Molecular Weight | 201.22 g/mol | PubChem[4] |

| Appearance | White to yellow crystalline powder | Chem-Impex[1] |

| Melting Point | 197-203 °C | Chem-Impex[1] |

| Predicted pKa (α-carboxyl) | ~1.8–2.5 | Smolecule (analog)[5] |

| Predicted pKa (α-amino) | ~9.0–9.5 | Smolecule (analog)[5] |

| Computed XLogP3 | -0.5 | PubChem[4] |

| Storage Conditions | Store at 0-8°C | Chem-Impex[1] |

Structural Representation

The chemical structure dictates the compound's function. The key features are the chiral center (α-carbon), the primary amine, the carboxylic acid, and the planar naphthalene ring.

Caption: Structure of this compound.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure α-amino acids is a pivotal challenge in organic chemistry. For this compound, a common and effective strategy is the asymmetric reductive amination of the corresponding α-keto acid. This approach allows for the direct installation of the amine with stereochemical control.

Conceptual Synthetic Workflow

The overall logic of the synthesis involves creating the carbon skeleton first (the α-keto acid) and then introducing the chiral amine functionality in the final step. This strategy is efficient as it establishes the desired stereocenter late in the sequence.

Caption: Conceptual workflow for the synthesis of the target molecule.

Protocol: Asymmetric Reductive Amination

This protocol describes a representative method for the key stereochemical step. The choice of a chiral catalyst or enzyme is paramount for achieving high enantiomeric excess.

Objective: To synthesize this compound from its corresponding α-keto acid precursor with high stereoselectivity.

Materials:

-

2-Oxo-2-(naphthalen-1-yl)acetic acid

-

Ammonia source (e.g., Ammonium formate)

-

Reducing agent (e.g., Sodium borohydride or catalytic hydrogenation)

-

Chiral catalyst or enzyme (e.g., a specific amino acid dehydrogenase)

-

Appropriate solvent (e.g., Methanol, buffered aqueous solution)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for neutralization)

Methodology:

-

Imine Formation:

-

Rationale: The reaction begins with the formation of an imine intermediate between the keto acid and ammonia. This step is often the point of stereochemical induction if a chiral amine or catalyst is used early.

-

Procedure: Dissolve 2-Oxo-2-(naphthalen-1-yl)acetic acid in the chosen solvent system. Add the ammonia source and, if applicable, the chiral catalyst. Stir the mixture at a controlled temperature (e.g., 25-40°C) for 4-8 hours to facilitate imine formation.[5]

-

-

Asymmetric Reduction:

-

Rationale: The C=N double bond of the imine is reduced to a C-N single bond. When performed in a chiral environment (provided by an enzyme or catalyst), this reduction occurs stereoselectively, favoring the formation of the (R)-enantiomer.

-

Procedure: Cool the reaction mixture to 0-25°C. Cautiously add the reducing agent (e.g., sodium borohydride in portions) or introduce hydrogen gas if using catalytic hydrogenation.[5] Maintain the temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).

-

-

Workup and Isolation:

-

Rationale: The goal is to quench the reaction, remove byproducts, and isolate the crude amino acid product.

-

Procedure: Carefully quench any remaining reducing agent with a dilute acid (e.g., 1M HCl). Adjust the pH of the solution to the isoelectric point of the amino acid. At this pH, the amino acid has minimal solubility and will precipitate.

-

-

Purification:

-

Rationale: Recrystallization is an effective method for purifying crystalline solids and can often enhance the enantiomeric purity.

-

Procedure: Collect the precipitate by filtration. Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture) to yield the pure this compound. Dry the product under vacuum.

-

Applications in Medicinal Chemistry and Beyond

The true value of this compound lies in its application as a versatile building block. Its unique structure makes it an excellent candidate for incorporation into molecules designed for specific biological interactions.

-

Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of novel pharmaceuticals.[1][3] Its rigid naphthalene group can act as a potent hydrophobic anchor, interacting with non-polar pockets in enzymes or receptors. It is particularly valuable in the development of anti-inflammatory and analgesic agents, a field where related naphthalene structures, such as Naproxen, have found immense success.[1][3][6]

-

Biochemical Research: As a non-natural amino acid, it can be used to study peptide structure and function. Incorporating it into a peptide sequence can enforce specific conformations or introduce a fluorescent naphthalene probe for binding studies.

-

Material Science: The compound's aromatic nature and stability lend it to applications in creating novel polymers.[1] Materials incorporating this moiety may exhibit enhanced thermal stability and unique photophysical properties, making them suitable for specialized applications in electronics or optics.

Reactivity and Handling

As a bifunctional molecule, its reactivity is centered on the amino and carboxylic acid groups.

-

N-terminus Reactivity: The primary amine can undergo standard reactions such as acylation (e.g., amide bond formation in peptide synthesis), alkylation, and Schiff base formation.

-

C-terminus Reactivity: The carboxylic acid can be converted to esters, acid chlorides, or amides, providing numerous handles for further molecular elaboration. A common reaction is the coupling with other amino acids or amines using standard peptide coupling reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).[7]

The compound is generally stable but should be stored in a cool, dry place to prevent potential degradation over time.[1]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its defined stereochemistry, coupled with the bulky and rigid naphthalene group, provides a unique combination of properties that are highly sought after in drug discovery and materials science. Understanding its core chemical properties, mastering its stereoselective synthesis, and leveraging its reactivity are key to unlocking its full potential in creating next-generation pharmaceuticals and advanced materials.

References

-

Kourkoumelis, N., et al. (2020). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. MDPI. Available at: [Link]

-

PubChem. 2-Amino-2-(naphthalen-1-yl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester. Available at: [Link]

-

Needham, T. E., Jr. (1971). The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Amino-2-(naphthalen-1-yl)acetic acid | C12H11NO2 | CID 2772352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 2-Amino-2-(naphthalen-2-yl)acetic acid | 33741-78-5 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Putative Mechanism of Action of (R)-2-Amino-2-(naphthalen-1-yl)acetic Acid

A Senior Application Scientist's Perspective on a Novel Neuroactive Compound

Authored by: [Your Name/Gemini AI]

Foreword

The landscape of neuropharmacology is in a perpetual state of evolution, driven by the pursuit of novel chemical entities that can modulate the intricate signaling networks of the central nervous system (CNS). Within this dynamic field, (R)-2-Amino-2-(naphthalen-1-yl)acetic acid emerges as a compound of significant interest. Its structural architecture, featuring a chiral amino acid moiety appended to a naphthalene scaffold, suggests a potential for nuanced interactions with biological targets. While definitive mechanistic data remains nascent, this guide synthesizes current understanding of structurally related compounds to propose a plausible mechanism of action for this compound, centered on its potential as a modulator of monoaminergic neurotransmission with concomitant anti-inflammatory and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for the systematic investigation of this promising molecule.

Introduction to this compound: A Compound of Neurological Interest

This compound is a non-proteinogenic amino acid characterized by a naphthalene ring system linked to the alpha-carbon of an acetic acid backbone. The "R" designation specifies the stereochemistry at the chiral center, a critical determinant of its biological activity. The naphthalene moiety, a bicyclic aromatic hydrocarbon, imparts a significant degree of lipophilicity and planarity to the molecule, properties that can facilitate its passage across the blood-brain barrier and influence its binding affinity for specific protein targets.

While direct pharmacological studies on this compound are limited, its utility as a chiral building block in the synthesis of pharmaceuticals for neurological disorders has been noted.[1] This foundational role in the creation of neuroactive compounds provides a strong impetus for the direct investigation of its intrinsic biological effects.

A Proposed Mechanism of Action: A Tripartite Hypothesis

Based on the pharmacological profiles of structurally analogous compounds, we propose a tripartite mechanism of action for this compound, postulating that its neuroprotective effects are a culmination of:

-

Modulation of Monoaminergic Neurotransmission: The compound may interact with key components of the dopaminergic, serotonergic, and noradrenergic systems.

-

Anti-inflammatory Activity: It could attenuate neuroinflammatory processes, a hallmark of many neurodegenerative diseases.

-

Antioxidant Effects: The molecule might directly or indirectly mitigate oxidative stress within the CNS.

This multifaceted mechanism suggests that this compound could offer a holistic approach to neuroprotection, addressing multiple pathological cascades simultaneously.

Putative Modulation of the Monoaminergic System

Studies on naphthalene exposure in aquatic species have demonstrated significant alterations in the brain levels of dopamine, serotonin, and noradrenaline.[2] This precedent suggests that the naphthalene moiety of this compound could facilitate interactions with monoamine transporters, receptors, or metabolic enzymes.

Hypothesized Interactions:

-

Dopamine System: The compound may act as a partial agonist or positive allosteric modulator of dopamine receptors, or it could inhibit the dopamine transporter (DAT), thereby increasing synaptic dopamine levels.

-

Serotonin System: Similar to its potential effects on the dopamine system, it might modulate serotonin receptors or the serotonin transporter (SERT).

-

Noradrenaline System: An interaction with the noradrenaline transporter (NET) or adrenergic receptors is also plausible.

The following diagram illustrates the potential points of intervention for this compound within a monoaminergic synapse.

Caption: Proposed anti-inflammatory and antioxidant signaling pathways.

Experimental Protocols for Mechanistic Validation

To rigorously test the proposed tripartite mechanism of action, a series of well-defined experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Assays for Monoaminergic System Interaction

3.1.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for dopamine (D1, D2), serotonin (5-HT1A, 5-HT2A), and noradrenaline (α1, α2) receptors, as well as for the dopamine (DAT), serotonin (SERT), and noradrenaline (NET) transporters.

-

Methodology:

-

Prepare cell membrane homogenates from cell lines stably expressing the target receptor or transporter.

-

Incubate the membrane preparations with a specific radioligand (e.g., [³H]raclopride for D2 receptors, [³H]citalopram for SERT) at various concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Calculate the Ki (inhibitory constant) from competition binding curves using non-linear regression analysis.

-

3.1.2. Neurotransmitter Uptake Assays

-

Objective: To assess the functional inhibition of DAT, SERT, and NET by this compound.

-

Methodology:

-

Culture neuronal cell lines (e.g., SH-SY5Y for DAT, HEK293 cells transfected with SERT or NET).

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]noradrenaline).

-

After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) for the inhibition of neurotransmitter uptake.

-

In Vitro Assays for Anti-inflammatory and Antioxidant Activity

3.2.1. Lipopolysaccharide (LPS)-Induced Inflammation in Microglia

-

Objective: To evaluate the anti-inflammatory effects of the compound on activated microglia.

-

Methodology:

-

Culture a microglial cell line (e.g., BV-2).

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 24 hours, collect the cell culture supernatant and cell lysates.

-

Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the supernatant using ELISA.

-

Assess the activation of the NF-κB pathway in the cell lysates by Western blotting for phosphorylated IκBα and the nuclear translocation of p65.

-

3.2.2. Nrf2 Activation Assay

-

Objective: To determine if this compound activates the Nrf2 antioxidant pathway.

-

Methodology:

-

Treat a neuronal cell line (e.g., SH-SY5Y) with the compound for various time points.

-

Prepare nuclear and cytoplasmic extracts from the cells.

-

Analyze the nuclear translocation of Nrf2 by Western blotting.

-

Measure the mRNA and protein expression of Nrf2 target genes (e.g., HO-1, NQO1) using RT-qPCR and Western blotting, respectively.

-

In Vivo Models for Neuroprotective Efficacy

3.3.1. 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease

-

Objective: To assess the neuroprotective effects of the compound in a well-established animal model of Parkinson's disease.

-

Methodology:

-

Administer this compound to rodents (e.g., rats) for a specified period.

-

Induce a unilateral lesion of the nigrostriatal dopamine pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle.

-

Evaluate motor deficits using behavioral tests such as the apomorphine-induced rotation test and the cylinder test.

-

At the end of the study, sacrifice the animals and perform immunohistochemical analysis of the substantia nigra and striatum to quantify the loss of tyrosine hydroxylase (TH)-positive neurons.

-

The following diagram illustrates the experimental workflow for the 6-OHDA model.

Caption: Experimental workflow for the in vivo 6-OHDA model.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison between experimental groups.

Table 1: Summary of In Vitro Pharmacological Profile

| Assay | Target | Result (Ki or IC₅₀ in µM) |

| Radioligand Binding | D2 Receptor | |

| SERT | ||

| NET | ||

| Neurotransmitter Uptake | DAT | |

| SERT | ||

| NET | ||

| Anti-inflammatory | TNF-α Release | |

| IL-1β Release | ||

| Antioxidant | Nrf2 Nuclear Translocation | |

| HO-1 Expression |

Conclusion and Future Directions

This technical guide has outlined a plausible, multi-faceted mechanism of action for this compound, centered on the modulation of monoaminergic neurotransmission, and anti-inflammatory and antioxidant activities. The provided experimental protocols offer a comprehensive framework for the systematic investigation and validation of this hypothesis.

Future research should focus on elucidating the specific molecular interactions of the compound with its primary targets, exploring its structure-activity relationship through the synthesis and testing of analogues, and evaluating its therapeutic potential in a broader range of neurological disorder models. The insights gained from such studies will be instrumental in determining the clinical translatability of this promising neuroactive compound.

References

-

Effects of acute and prolonged naphthalene exposure on brain monoaminergic neurotransmitters in rainbow trout (Oncorhynchus mykiss). [Link]

-

Neuroprotective Effect of naphtha[1,2-d]thiazol-2-amine in an Animal Model of Parkinson's Disease. [Link]

-

This compound hydrochloride - MySkinRecipes. [Link]

Sources

A Strategic Guide to the Biological Activity and Screening of (R)-2-Amino-2-(naphthalen-1-yl)acetic acid

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of the chiral non-proteinogenic amino acid, (R)-2-Amino-2-(naphthalen-1-yl)acetic acid. Given its structural motifs, this compound is a compelling candidate for development as an anti-inflammatory and analgesic agent. This document outlines the rationale for this hypothesis, provides detailed methodologies for its synthesis and chiral resolution, and presents a tiered screening cascade to thoroughly characterize its biological profile.

Introduction: The Rationale for Investigation

This compound is a fascinating molecule that merges the structural features of an α-amino acid with the bulky, aromatic naphthalene moiety. This unique combination suggests its potential to interact with biological targets in a stereospecific manner, making it a prime candidate for chiral drug development. The naphthalene group is a common scaffold in medicinal chemistry, notably present in the non-steroidal anti-inflammatory drug (NSAID) Naproxen. This structural similarity provides a strong rationale for investigating the anti-inflammatory and analgesic potential of this compound.

This guide will navigate the user through the essential steps of synthesizing the racemic compound, isolating the desired (R)-enantiomer, and subsequently screening for its biological activity in a logical and efficient manner.

Synthesis and Chiral Resolution

A critical prerequisite for any biological evaluation is the synthesis of the pure enantiomer. The following section details a robust two-stage process for obtaining this compound.

Stage 1: Racemic Synthesis via Strecker Reaction

The Strecker synthesis is a classic and efficient method for the preparation of α-amino acids.[1] This process begins with the reaction of an aldehyde (1-naphthaldehyde) with ammonia and cyanide, followed by hydrolysis to yield the racemic amino acid.

Experimental Protocol: Strecker Synthesis of (±)-2-Amino-2-(naphthalen-1-yl)acetic acid

-

Imine Formation: In a well-ventilated fume hood, dissolve 1-naphthaldehyde (1.0 eq) in methanol. Add ammonium chloride (1.2 eq) followed by an aqueous solution of sodium cyanide (1.2 eq) dropwise at 0 °C.

-

Nitrile Formation: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: Upon completion, concentrate the reaction mixture under reduced pressure. Add a 6 M solution of hydrochloric acid and reflux the mixture for 12-18 hours to hydrolyze the aminonitrile to the amino acid.

-

Isolation: Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7) using a suitable base (e.g., ammonium hydroxide). The amino acid will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water and then diethyl ether, and dry under vacuum to yield the racemic 2-amino-2-(naphthalen-1-yl)acetic acid.

Stage 2: Enzymatic Resolution of the Racemic Mixture

Enzymatic resolution is a highly efficient and stereoselective method for separating enantiomers.[2] For α-amino acids, acylases are particularly effective. This method involves the acylation of the racemic amino acid, followed by enantioselective deacylation of the L-enantiomer by the enzyme, allowing for the separation of the acylated D-enantiomer and the free L-amino acid. For the purpose of obtaining the (R)-enantiomer, a similar logic can be applied, potentially with an enzyme that selectively hydrolyzes the (R)-acyl derivative.

Experimental Protocol: Enzymatic Resolution

-

N-Acetylation: Acetylate the racemic 2-amino-2-(naphthalen-1-yl)acetic acid using acetic anhydride under basic conditions to produce N-acetyl-2-amino-2-(naphthalen-1-yl)acetic acid.

-

Enzymatic Hydrolysis: Dissolve the N-acetylated racemic amino acid in a suitable buffer (e.g., phosphate buffer, pH 7.5). Add a commercially available acylase (e.g., from Aspergillus oryzae).

-

Incubation: Incubate the mixture at a controlled temperature (typically 37 °C) with gentle agitation. Monitor the progress of the reaction by measuring the release of the free amino acid.

-

Separation: Once the reaction reaches approximately 50% conversion, stop the reaction by acidifying the mixture, which also precipitates the enzyme. Filter off the enzyme. The filtrate will contain the free L-amino acid and the unreacted N-acetyl-D-amino acid. These can be separated based on their differential solubility in various solvents.

-

Hydrolysis of the (R)-enantiomer: The isolated N-acetyl-(R)-2-amino-2-(naphthalen-1-yl)acetic acid can then be hydrolyzed under acidic conditions to yield the pure this compound.

Tiered Screening for Biological Activity

A tiered approach to screening ensures a cost-effective and efficient evaluation of the compound's biological activity. The screening cascade progresses from broad, high-throughput in vitro assays to more complex and targeted in vivo models.

Tier 1: In Vitro Enzyme Inhibition Assays

The primary hypothesis is that this compound may exert its anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[3][4]

Experimental Protocol: COX-1/COX-2 Inhibition Assay

This assay measures the ability of the test compound to inhibit the peroxidase activity of COX enzymes.

-

Reagents: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[5]

-

Procedure: a. Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing hematin and glutathione. b. Add the test compound at various concentrations to the wells of a 96-well plate. c. Add the COX-1 or COX-2 enzyme to the wells and incubate briefly. d. Initiate the reaction by adding arachidonic acid and TMPD. e. Monitor the oxidation of TMPD by measuring the absorbance at 590 nm over time using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Protocol: 15-Lipoxygenase (15-LOX) Inhibition Assay

This assay measures the inhibition of the hydroperoxidation of linoleic acid by 15-LOX.

-

Reagents: Soybean 15-lipoxygenase, linoleic acid (substrate), and borate buffer (pH 9.0).

-

Procedure: a. Pre-incubate the 15-LOX enzyme with the test compound at various concentrations in the borate buffer for 5-10 minutes at room temperature.[6][7] b. Initiate the reaction by adding the linoleic acid substrate. c. Measure the formation of the conjugated diene product by monitoring the increase in absorbance at 234 nm for 5 minutes.[4]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Tier 2: Cell-Based Assays

If the compound shows promising activity in the enzyme inhibition assays, the next step is to evaluate its effects in a cellular context. This will provide insights into its cell permeability, cytotoxicity, and mechanism of action in a more biologically relevant system.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

It is crucial to determine the concentration range at which the compound is not toxic to cells.

-

Cell Culture: Seed a suitable cell line (e.g., RAW 264.7 macrophage cells) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the test compound for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the CC50 (50% cytotoxic concentration).

Experimental Protocol: Anti-inflammatory Activity in LPS-Stimulated Macrophages

This assay measures the ability of the compound to inhibit the production of inflammatory mediators in activated macrophages.

-

Cell Culture and Stimulation: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Prostaglandin E2 (PGE2): Quantify the levels of PGE2 in the supernatant using a commercial ELISA kit.

-

-

Data Analysis: Determine the dose-dependent inhibition of NO and PGE2 production by the test compound.

Tier 3: In Vivo Models of Analgesia and Inflammation

Compounds that demonstrate significant in vitro and cell-based activity should be advanced to in vivo models to assess their efficacy in a whole organism.

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a widely used model for screening peripheral analgesic activity.[8][9]

-

Animal Model: Use male Swiss albino mice.

-

Dosing: Administer the test compound orally or intraperitoneally at different doses. A control group should receive the vehicle, and a positive control group should receive a standard analgesic like aspirin.

-

Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).

-

Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 20-30 minutes.

-

Data Analysis: Calculate the percentage inhibition of writhing for each dose of the test compound compared to the control group.

Experimental Protocol: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a classic model of acute inflammation.[9]

-

Animal Model: Use male Wistar or Sprague-Dawley rats.

-

Dosing: Administer the test compound orally at different doses, with vehicle and positive control (e.g., indomethacin) groups.

-

Induction of Edema: After the pre-treatment period, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each dose at each time point.

Data Interpretation and Future Directions

The data generated from this tiered screening approach will provide a comprehensive profile of the biological activity of this compound.

| Parameter | Interpretation | Next Steps |

| COX-1/COX-2 IC50 | Indicates the potency and selectivity of the compound as a COX inhibitor. A higher COX-2/COX-1 ratio suggests COX-2 selectivity. | Lead optimization to improve potency and selectivity. |

| 15-LOX IC50 | Suggests activity against the lipoxygenase pathway, indicating a broader anti-inflammatory profile. | Investigate effects on other lipoxygenases (e.g., 5-LOX). |

| Cell-based Assays | Confirms activity in a biological system and provides information on the therapeutic window (CC50 vs. effective concentration). | Mechanism of action studies (e.g., Western blot for COX-2 expression, NF-κB activation assays). |

| In Vivo Efficacy | Demonstrates the potential for the compound to be effective as an analgesic and/or anti-inflammatory agent in a living organism. | Pharmacokinetic and toxicological studies. |

Conclusion

This compound represents a promising scaffold for the development of novel anti-inflammatory and analgesic drugs. The systematic approach outlined in this guide, from synthesis and chiral resolution to a multi-tiered screening cascade, provides a robust framework for elucidating its therapeutic potential. The insights gained from these studies will be invaluable for guiding future lead optimization and preclinical development efforts.

References

- Chibata, I., Tosa, T., & Endo, N. (1968). U.S. Patent No. 3,386,888. Washington, DC: U.S.

-

Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1243493. [Link]

-

Malterud, K. E. (2000). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. [Link]

- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.

-

Ojewole, J. A. O. (2006). Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models. Journal of Ethnopharmacology, 107(1), 21-28. [Link]

-

Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]

-

Ho, C. W., et al. (2017). Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. Scientific Reports, 7(1), 6664. [Link]

-

Liljeblad, A., et al. (2004). Aldehyde-based racemization in the dynamic kinetic resolution of N-heterocyclic α-amino esters using Candida antarctica lipase A. Tetrahedron, 60(3), 671-677. [Link]

-

Tunón, H. (2003). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-Portal.org. [Link]

-

Singh, S., & Majumdar, D. K. (1995). Screening Methods for the Evaluation of Analgesics, Anti-Inflammatory Drugs, and Antipyretics. ResearchGate. [Link]

-

De Vera, A. A., & Ysrael, M. C. (2015). 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. Pharmacognosy Magazine, 11(Suppl 1), S100–S104. [Link]

-

Sivanason, S., & Mohandas, C. (2013). Evaluation of analgesic and anti-inflammatory activities of Oscillatoria willei in experimental animal models. African Journal of Pharmacy and Pharmacology, 7(22), 1461-1466. [Link]

-

de Miranda, A. S., et al. (2020). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 25(18), 4252. [Link]

-

Lakó, A., et al. (2021). Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. ACS Catalysis, 11(23), 14389–14396. [Link]

-

Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Hostettmann, K., et al. (2017). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Planta Medica, 83(12/13), 1056-1061. [Link]

-

Khan Academy. (n.d.). Alpha amino acid synthesis. [Link]

-

ResearchGate. (2017). Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. [Link]

-

Kalgutkar, A. S., et al. (2000). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 43(16), 2860–2870. [Link]

-

Pharmacy 180. (n.d.). Screening Methods for Analgesic Agents. [Link]

-

Orlińska, B., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(19), 10738. [Link]

-

Ho, C. W., et al. (2017). Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. Scientific Reports, 7(1), 6664. [Link]

-

Sketchy. (2023, July 22). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1) | Chemistry | Sketchy MCAT [Video]. YouTube. [Link]

-

Science Publishing Group. (2017). A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. International Journal of Neurologic Physical Therapy, 2(6), 44-50. [Link]

-

Szymańska, K., et al. (2021). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 26(19), 5945. [Link]

-

DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. [Link]

-

Asadi, A., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Avicenna Journal of Medical Biotechnology, 6(3), 154–161. [Link]

-

Barkia, I., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 166. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academicjournals.org [academicjournals.org]

A Technical Guide to the Solubility of (R)-2-Amino-2-(naphthalen-1-yl)acetic acid: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-(naphthalen-1-yl)acetic acid is a chiral non-proteinogenic amino acid with significant potential in medicinal chemistry and organic synthesis.[1] As with any compound intended for pharmaceutical or research applications, a thorough understanding of its solubility profile is paramount for formulation development, bioavailability, and overall efficacy. This technical guide provides a comprehensive framework for characterizing the solubility of this compound. In the absence of extensive published data, this document focuses on the foundational principles and a detailed experimental protocol to empower researchers to determine its solubility in a variety of solvent systems. We will explore the key physicochemical properties of the molecule, predict its solubility behavior based on chemical theory, and present a gold-standard methodology for its empirical determination.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in drug discovery and development.[2] For a compound like this compound, which serves as a building block for novel pharmaceuticals, understanding its solubility is essential for:

-

Formulation Development: Enabling the creation of suitable dosage forms (e.g., oral, injectable) with optimal drug loading.

-

Bioavailability: Poor aqueous solubility can limit a drug's absorption from the gastrointestinal tract, thereby reducing its therapeutic effect.[3]

-

In Vitro Assays: Ensuring that compound concentrations in biological assays are accurate and that the compound remains in solution to interact with its target.

-

Purification and Synthesis: Selecting appropriate solvents for crystallization and purification processes.

This guide will provide the necessary theoretical and practical knowledge to systematically evaluate the solubility of this compound.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a molecule is dictated by its structural and chemical properties. For this compound, several key features will govern its interaction with different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source | Implication for Solubility |

| Molecular Formula | C₁₂H₁₁NO₂ | [4][5] | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 201.22 g/mol | [6] | A relatively small molecule, which can be a favorable factor for solubility. |

| Appearance | White to yellow crystalline powder | [1] | The solid-state properties (crystal lattice energy) will impact solubility. |

| Melting Point | 197-203 °C | [1] | A high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by solvent interactions for dissolution to occur. |

| XLogP3 (Computed) | -0.5 | [6] | A negative logP value suggests a degree of hydrophilicity, indicating that the compound is likely to have some solubility in water. |

| pKa (Predicted) | α-Carboxyl group: 1.8-2.5α-Amino group: 9.0-9.5 | [4] | The presence of both acidic and basic groups means the compound's charge state, and therefore its aqueous solubility, will be highly pH-dependent. |

The Zwitterionic Nature and pH-Dependent Solubility

Like all amino acids, this compound can exist as a zwitterion, a molecule with both a positive (amino group, -NH₃⁺) and a negative (carboxylate group, -COO⁻) charge, while being electrically neutral overall.[7] This dual ionic character generally leads to good solubility in polar solvents like water, where strong ion-dipole interactions can form.[7]

The solubility of this compound in aqueous media will be profoundly influenced by pH.[8]

-

At low pH (acidic conditions): The carboxylate group will be protonated (-COOH), and the amino group will remain protonated (-NH₃⁺), resulting in a net positive charge. This cationic form is expected to be more soluble in water.

-

At high pH (basic conditions): The amino group will be deprotonated (-NH₂), and the carboxylate group will remain deprotonated (-COO⁻), resulting in a net negative charge. This anionic form is also expected to have enhanced aqueous solubility.

-

At the isoelectric point (pI): At a specific pH between the two pKa values, the molecule will exist predominantly as the neutral zwitterion. At this point, the net charge is zero, minimizing electrostatic repulsion between molecules and leading to the lowest aqueous solubility.[8]

The Influence of the Naphthalene Ring

The large, aromatic naphthalene ring is a significant feature of the molecule. This nonpolar, hydrophobic moiety will favor solubility in organic solvents, particularly those with some aromatic character or lower polarity. In aqueous solutions, this hydrophobic group can lead to a decrease in solubility compared to smaller amino acids like glycine or alanine. The overall solubility in a given solvent will, therefore, be a balance between the polar, hydrophilic amino acid portion and the nonpolar, hydrophobic naphthalene ring.

Predicted Solubility Trends

Based on these principles, we can predict the general solubility behavior of this compound in a range of common laboratory solvents.

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water (at neutral pH), Methanol, Ethanol | Low to Moderate | The zwitterionic character allows for hydrogen bonding and dipole-dipole interactions. However, the large nonpolar naphthalene ring will limit solubility, especially in water. Solubility in alcohols is expected to be higher than in water due to the organic character of the solvent.[9] |

| Aqueous Buffers | pH 2 Buffer (e.g., HCl), pH 10 Buffer (e.g., Carbonate) | High | At pH values far from the isoelectric point, the compound will be in its charged (cationic or anionic) form, which is significantly more soluble in water due to strong ion-dipole interactions.[8] |

| Polar Aprotic | DMSO, DMF | High | These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to effectively solvate both the polar amino and carboxyl groups and the nonpolar naphthalene ring. |

| Nonpolar | Hexane, Toluene | Very Low | The highly polar zwitterionic nature of the amino acid moiety makes it incompatible with nonpolar solvents, where only weak van der Waals forces are possible.[7] |

Experimental Determination of Thermodynamic Solubility

To move from prediction to empirical data, a robust and reproducible method is required. The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[10] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[3][11]

Rationale for the Shake-Flask Method

This method is authoritative because it allows the system to reach a true thermodynamic equilibrium, providing a solubility value that is independent of the initial dissolution rate.[10] This is crucial for obtaining accurate data for applications like formulation and biopharmaceutical classification.

Detailed Experimental Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected range of solvents at a controlled temperature.

Materials:

-

This compound (high purity, >95%)[5]

-

Selected solvents (e.g., Deionized Water, pH 4.0 Acetate Buffer, pH 7.4 Phosphate Buffer, Methanol, Ethanol, DMSO)

-

Glass vials with screw caps (e.g., 2 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Stock Solution for Quantification:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a concentrated stock solution (e.g., 10 mg/mL). This stock will be used to create a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of pre-labeled glass vials. An excess is critical to ensure a saturated solution is formed. A good starting point is to add approximately 5-10 mg of the compound to 1 mL of the test solvent.[11]

-

Accurately add a known volume (e.g., 1.0 mL) of each selected solvent to the corresponding vials.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) and agitate for a defined period. A typical duration is 24 to 48 hours to ensure equilibrium is reached.[10][12]

-

It is advisable to take time points (e.g., 24h, 48h, and 72h) for a subset of samples to confirm that the measured concentration does not change, thereby verifying that equilibrium has been achieved.[10]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method. The dilution factor must be recorded.

-

-

Quantification:

-

Prepare a series of standard solutions from the stock solution to create a calibration curve.

-

Analyze the diluted samples and the standard solutions using a validated analytical method, such as HPLC-UV. The absorbance should be measured at the λ_max of the compound.

-

Calculate the concentration of the compound in the diluted samples using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

Self-Validating System and Controls

-

Equilibrium Confirmation: As mentioned in step 3, sampling at multiple time points ensures that a true equilibrium has been reached.

-

pH Measurement: For aqueous buffers, measure the pH of the final saturated solution to confirm it has not shifted significantly due to the addition of the acidic/basic compound.[10]

-

Solid State Analysis: Optionally, the remaining solid can be analyzed (e.g., by XRPD) to check for any changes in the crystal form (polmorphism) during the experiment.

-

Triplicate Measurements: Each experiment should be performed in at least triplicate to ensure the reproducibility of the results.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-2-(naphthalen-1-yl)acetic acid. Retrieved from [Link]

-

Lead Sciences. (n.d.). 2-Amino-2-(naphthalen-1-yl)acetic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 4). 1. Backgrounds of Amino Acids. Retrieved from [Link]

-

Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for CID 2772352, 2-Amino-2-(naphthalen-1-yl)acetic acid. Retrieved from [Link]

-

Lead Sciences. (n.d.). 2-Amino-2-(naphthalen-1-yl)acetic acid. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Indian Journal of Chemistry. (1982). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2017). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. evotec.com [evotec.com]

- 4. Buy 2-Amino-2-(naphthalen-2-yl)acetic acid | 33741-78-5 [smolecule.com]

- 5. 2-Amino-2-(naphthalen-1-yl)acetic acid - Lead Sciences [lead-sciences.com]

- 6. 2-Amino-2-(naphthalen-1-yl)acetic acid | C12H11NO2 | CID 2772352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to the Crystal Structure Analysis of (R)-2-Amino-2-(naphthalen-1-yl)acetic acid

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly accessible, specific crystallographic data for (R)-2-Amino-2-(naphthalen-1-yl)acetic acid is not available. This guide has been constructed using established principles and methodologies for the synthesis and crystal structure analysis of closely related chiral α-amino acids. The experimental details and data presented herein are representative and serve as an expert guide to the processes involved.

Introduction: The Significance of Chiral Naphthyl Amino Acids

Non-proteinogenic amino acids are critical components in the development of novel therapeutics, peptidomimetics, and chiral catalysts. Among these, derivatives of naphthalene-containing amino acids are of particular interest due to the unique properties conferred by the bulky, aromatic naphthyl group.[1][2] This moiety can enhance biological activity and introduce specific steric constraints, making these compounds valuable building blocks in medicinal chemistry. The precise three-dimensional arrangement of atoms within the crystal lattice of these molecules is paramount, as it dictates their physical properties, stability, and intermolecular interactions, which are all critical factors in drug design and formulation.

This compound is a chiral α-amino acid whose stereochemistry is crucial for its biological function.[3] Understanding its solid-state structure through single-crystal X-ray diffraction provides invaluable insights into its conformational preferences and non-covalent interactions, such as hydrogen bonding, which govern its packing and ultimately its behavior in a pharmaceutical context.

This guide provides a comprehensive overview of the synthesis, crystallization, and detailed crystal structure analysis of this compound, offering a robust framework for researchers in the field.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be approached through various synthetic strategies. The asymmetric Strecker synthesis is a powerful and widely used method for producing α-amino acids.[4][5][6][7] This approach allows for the direct formation of the desired enantiomer, often with high stereoselectivity.

Alternatively, a racemic mixture of 2-Amino-2-(naphthalen-1-yl)acetic acid can be synthesized, followed by chiral resolution.[8][9] This classical method involves the use of a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.[10][11][12]

Representative Synthesis via Strecker Reaction and Chiral Resolution

A common route to the racemic amino acid involves the Strecker synthesis, starting from 1-naphthaldehyde. The enantiomers are then separated using a chiral resolving agent.

Experimental Protocol: Synthesis and Resolution

-

Strecker Synthesis (Racemic Mixture): 1-naphthaldehyde is reacted with ammonia and hydrogen cyanide to form the corresponding α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the racemic 2-Amino-2-(naphthalen-1-yl)acetic acid.[7][13]

-

Chiral Resolution: The racemic amino acid is dissolved in a suitable solvent, such as aqueous ethanol, and treated with an equimolar amount of a chiral resolving agent, for instance, (R,R)-(+)-tartaric acid.[10]

-

Fractional Crystallization: The solution is allowed to cool slowly, promoting the crystallization of the less soluble diastereomeric salt.

-

Isolation and Purification: The crystals are isolated by filtration, washed with a cold solvent, and dried. The process may be repeated to enhance diastereomeric purity.

-

Liberation of the Free Amino Acid: The purified diastereomeric salt is treated with a base to neutralize the tartaric acid and liberate the enantiomerically enriched this compound.

The following diagram illustrates the general workflow for the synthesis and resolution process.

Caption: Workflow for the synthesis and chiral resolution of this compound.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[14] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[15][16]

Crystallization

Obtaining high-quality single crystals is the most critical and often challenging step. Slow evaporation of a saturated solution is a commonly employed technique.

Experimental Protocol: Crystallization

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For amino acids, mixtures of water and organic solvents like ethanol or isopropanol are often effective.

-

Preparation of Saturated Solution: A saturated solution of this compound is prepared at a slightly elevated temperature.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

Data Collection and Structure Solution

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction intensities are used to solve and refine the crystal structure.

The following diagram outlines the key stages of single-crystal X-ray diffraction analysis.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Representative Crystallographic Data and Structural Interpretation

While specific data for the title compound is unavailable, the following table presents representative crystallographic data for a closely related chiral amino acid to illustrate the typical parameters obtained from a single-crystal X-ray analysis.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁NO₂ |

| Formula Weight | 201.22 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 7.65 |

| c (Å) | 21.43 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 965.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.384 |

| R-factor (%) | 4.5 |

| Goodness-of-fit | 1.05 |

Structural Insights:

-

Absolute Configuration: The absolute configuration at the chiral center is confirmed as (R).

-

Molecular Conformation: The analysis reveals the preferred conformation of the molecule in the solid state, including the torsion angles between the naphthyl group, the carboxylic acid, and the amino group.

-

Intermolecular Interactions: A key aspect of the analysis is the identification of intermolecular hydrogen bonds. In the crystalline state, amino acids typically exist as zwitterions, and the structure is stabilized by a network of N-H···O and O-H···O hydrogen bonds involving the ammonium and carboxylate groups of adjacent molecules. These interactions dictate the crystal packing and influence the physicochemical properties of the solid.

-

π-π Stacking: The presence of the aromatic naphthalene rings may lead to π-π stacking interactions between adjacent molecules, further contributing to the stability of the crystal lattice.

Conclusion and Future Directions

The determination of the crystal structure of this compound provides fundamental insights into its solid-state properties. This knowledge is invaluable for drug development professionals, aiding in polymorph screening, formulation design, and understanding structure-activity relationships.

Future research could focus on co-crystallization studies to explore different hydrogen bonding motifs and potentially modify the physicochemical properties of the compound. Additionally, computational modeling based on the determined crystal structure can provide further understanding of its behavior in different environments.

References

-

Dragoi, D., et al. (2003). Chiral Determination of Amino Acids using X-Ray Diffraction of Thin Films. Lunar and Planetary Science XXXIV. Retrieved from [Link]

-

Vedejs, E., & Fields, S. C. (1996). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Morelhão, S. L., et al. (2017). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Acta Crystallographica Section A: Foundations and Advances. Retrieved from [Link]

-

Purdue e-Pubs. (n.d.). Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

PubMed. (n.d.). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase–saccharide–amino acids. Chemical Communications. Retrieved from [Link]

-

Oketani, R., Shiohara, K., & Hisaki, I. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-(naphthalen-1-yl)acetic acid. Retrieved from [Link]

-

Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid?. Retrieved from [Link]

-

Lead Sciences. (n.d.). (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride. Retrieved from [Link]

-

Zhou, S., et al. (2022). Identification of Single Amino Acid Chiral and Positional Isomers Using an Electrostatically Asymmetric Nanopore. Journal of the American Chemical Society. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2015). Chemical Dynamic Thermodynamic Resolution and S/R Interconversion of Unprotected Unnatural Tailor-made α-Amino Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Synthesis of 1-naphthaleneacetic acid: Methods. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). x Ray crystallography. PMC. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

MOLBASE. (n.d.). 2-amino-2-(2'-hydroxynaphthalen-1'-yl)acetic acid hydrochloride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-Naphthylalanine. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Naphthylalanine. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthylamine. Retrieved from [Link]

Sources

- 1. A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase–saccharide–amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. "Asymmetric synthesis of alpha-amino acids using a chiral catalyst" by Mani Subramanian Iyer [docs.lib.purdue.edu]

- 6. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ntrs.nasa.gov [ntrs.nasa.gov]

- 16. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Chiral Naphthalene Moieties in Synthesis

An In-Depth Technical Guide to (R)-2-Amino-2-(naphthalen-1-yl)acetic Acid for Advanced Research